2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate
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Overview
Description
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is a synthetic compound with the molecular formula C37H30O14S and a molecular weight of 730.691 g/mol . It is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes benzoylation to introduce benzoyl groups at the 2, 3, and 4 positions. The galactopyranoside moiety is then introduced through glycosylation reactions. Finally, the sulfate group is added to the 6-position of the galactopyranoside .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the benzoyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The methylumbelliferyl moiety can be oxidized to form corresponding quinones.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-methylumbelliferone and benzoic acid derivatives.
Oxidation: Quinone derivatives of 4-methylumbelliferone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for enzyme assays, particularly for glycosidases.
Molecular Biology: In studies involving carbohydrate metabolism and glycosylation processes.
Industry: Used in the development of biochemical assays and as a reference material in quality control.
Mechanism of Action
The compound acts as a substrate for specific enzymes, such as glycosidases. When these enzymes cleave the glycosidic bond, the 4-methylumbelliferyl moiety is released, which can be detected by its fluorescence. This property makes it useful in various biochemical assays to monitor enzyme activity and kinetics .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-Galactopyranoside: Lacks the benzoyl and sulfate groups, making it less specific for certain enzyme assays.
2,3,5-Tri-O-benzoyl-α-L-arabinofuranoside: Similar structure but with different sugar moiety and lacks the sulfate group.
Uniqueness
2,3,4-Tri-O-benzoyl-4-methylumbelliferyl ss-D-Galactopyranoside-6-sulfate is unique due to its specific structure, which allows it to be used in highly specific enzyme assays. The presence of benzoyl and sulfate groups enhances its specificity and stability in various biochemical applications .
Properties
Molecular Formula |
C37H30O14S |
---|---|
Molecular Weight |
730.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-dibenzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(sulfooxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C37H30O14S/c1-22-19-30(38)47-28-20-26(17-18-27(22)28)46-37-33(51-36(41)25-15-9-4-10-16-25)32(50-35(40)24-13-7-3-8-14-24)31(29(48-37)21-45-52(42,43)44)49-34(39)23-11-5-2-6-12-23/h2-20,29,31-33,37H,21H2,1H3,(H,42,43,44)/t29-,31+,32+,33-,37-/m0/s1 |
InChI Key |
ROFIGSQDRQGRFR-AJJBZOJUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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